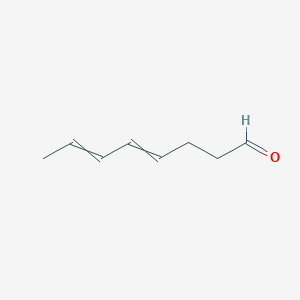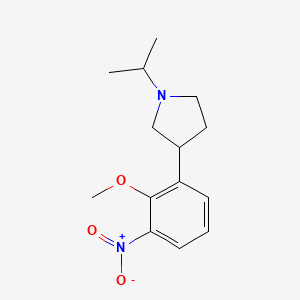![molecular formula C15H15N5O2 B12595343 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 897359-93-2](/img/structure/B12595343.png)
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is a compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with a 3,4-dimethoxyphenyl group attached at the 6-position and two amino groups at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the condensation of appropriate precursors. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel in acetic acid. This reaction yields an intermediate, which is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: The amino groups at the 2 and 4 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups at the amino positions.
Applications De Recherche Scientifique
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition.
Industry: The compound’s derivatives are explored for use in various industrial applications, such as in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt various cellular signaling pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another isomer with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in different applications.
Pyrido[4,3-d]pyrimidine:
Uniqueness
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridopyrimidine core with a 3,4-dimethoxyphenyl group makes it a valuable compound for various research and therapeutic applications .
Propriétés
Numéro CAS |
897359-93-2 |
|---|---|
Formule moléculaire |
C15H15N5O2 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5O2/c1-21-11-6-3-8(7-12(11)22-2)9-4-5-10-13(18-9)14(16)20-15(17)19-10/h3-7H,1-2H3,(H4,16,17,19,20) |
Clé InChI |
RREOHLDDCYGABU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)N=C(N=C3N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


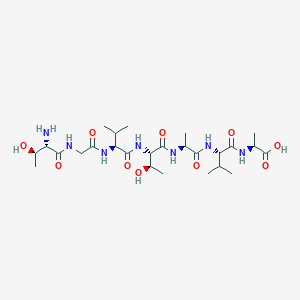
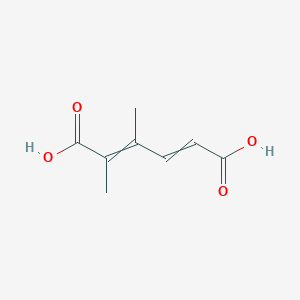
![4-[(E)-(1-Phenylethylidene)amino]benzonitrile](/img/structure/B12595274.png)
![N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B12595277.png)
![N-[(2-Chlorophenyl)methylene]-acetamide](/img/structure/B12595285.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12595294.png)
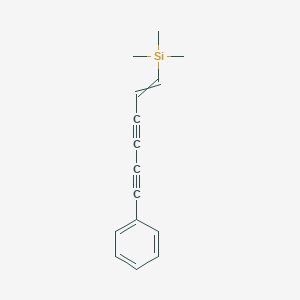
![2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide](/img/structure/B12595301.png)
![N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12595303.png)
![2,2,2-Trifluoro-1-[(3S)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B12595316.png)

